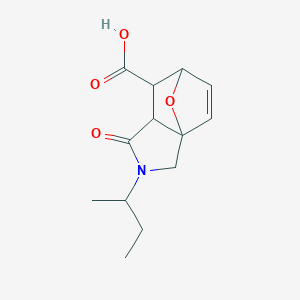

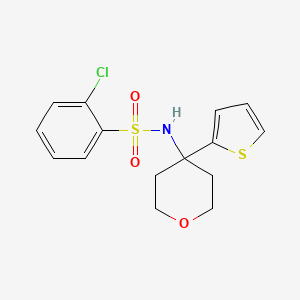

2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

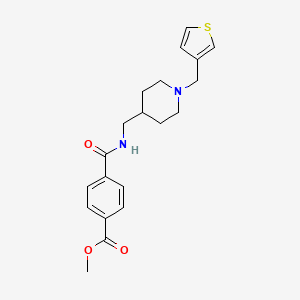

2-(Butan-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Structure of Esterification Products : A study explored the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. This work demonstrated the structural dynamics and the formation of unexpected cleavage products during esterification processes (Nadirova et al., 2019).

Preparation and Diels‐Alder Reaction : Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate involved detailed analysis of preparation methods and chemical reactions, contributing to a better understanding of similar compounds' synthesis (Padwa et al., 2003).

Ring-Chain Tautomerism in Reaction Products : This study investigated the ring-chain tautomerism in products of the reaction between 5-substituted furfurylamines and anhydrides of α,β-unsaturated carboxylic acids, revealing significant insights into the structural dynamics of similar compounds (Zubkov et al., 2016).

Chemical Properties and Interactions

Analysis of Hydrogen-Bonded Crystalline Organic Salts : Research into the hydrogen bonds between acidic compounds and bis(benzimidazole) provided insights into the intermolecular interactions and supramolecular architectures, which could be relevant for understanding the behavior of similar chemical structures (Jin et al., 2014).

Molecular Structure Analysis via X-Ray Crystallography : The study of the title molecule, a product of nucleophilic cleavage in a related compound, using X-ray crystallography offered detailed insights into the molecular structure and potential interactions (Toze et al., 2013).

Potential Applications in Organic Synthesis

Synthesis of Novel Electrophilic Building Blocks : This research focused on creating new building blocks for the synthesis of enantiomerically pure compounds, offering potential applications in organic synthesis and pharmaceutical development (Zimmermann & Seebach, 1987).

Development of Photoactivatable Prodrugs : A study on new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, suggests potential applications in developing photoactivatable prodrugs (Soares et al., 2017).

Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles : Research on the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates highlights advanced synthetic methods for creating natural product-like structures, applicable to drug discovery and organic chemistry (Antonova et al., 2020).

Propriétés

IUPAC Name |

3-butan-2-yl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-7(2)14-6-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,7-10H,3,6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVCCEKQOMHQJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)